REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]=[O:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:11][O:12][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:15][CH3:14])[N:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
reacted for 2 hours at room temperature
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
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Details
|
an aqueous citric acid solution was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous citric acid solution, water and an aqueous sodium chloride solution in this order, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained crude crystals
|
Type
|
WASH
|
Details
|
were washed with isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=NC(=C1C=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |